3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and versatility in drug design.
Mechanism of Action
Target of Action
The primary target of the compound 3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
The compound this compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction likely inhibits the enzyme’s activity, leading to disruption in fatty acid biosynthesis and metabolism.
Biochemical Pathways
The action of this compound affects the fatty acid biosynthesis pathway . By inhibiting the acetyl-CoA carboxylase enzyme, the compound disrupts this pathway, leading to downstream effects such as impaired cell membrane synthesis and function in microorganisms.
Pharmacokinetics
The compound’s drug likeness and pharmacokinetic properties suggest good traditional drug-like properties .
Result of Action
The molecular and cellular effects of this compound’s action include broad-spectrum antibacterial activity . The compound has demonstrated moderate activity, and some products have exhibited good antibacterial and antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can be achieved through various methods. One efficient method involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method offers a clean, green, and efficient protocol with good yields.
Industrial Production Methods
For industrial-scale production, the use of microwave-assisted synthesis is advantageous due to its reduced reaction times and energy efficiency. The reaction is typically carried out in a solvent like DMF (dimethylformamide) with iodine as a catalyst . This method allows for the rapid synthesis of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Sunitinib malate: Another compound with a similar diethylaminoethyl group, used as a receptor tyrosine kinase inhibitor.
Darapladib: Contains a similar pyrimidine core and is investigated for its use in treating atherosclerosis.
Uniqueness
3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its dual functionality as both an antimicrobial and anticancer agent. Its ability to inhibit CDK2 and its broad-spectrum antibacterial activity make it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-3-16(4-2)8-9-17-12(18)10-6-5-7-14-11(10)15-13(17)19/h5-7H,3-4,8-9H2,1-2H3,(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVUSGXAIJKSKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C(NC1=S)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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